molecular formula C16H19N9O4 B11597466 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11597466
M. Wt: 401.38 g/mol
InChI Key: ADEURSIPLMBGKA-CNHKJKLMSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry). The final steps often involve the formation of the hydrazide moiety and the condensation with the aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound might be explored for its potential as a bioactive molecule

Medicine

The compound’s potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research would focus on its efficacy, mechanism of action, and safety profile.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives, oxadiazole derivatives, and hydrazide-containing molecules. Examples include:

  • 1,2,3-triazole-4-carboxylic acid derivatives
  • 1,2,5-oxadiazole-3-carboxylic acid derivatives
  • Hydrazide derivatives like isoniazid

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for further modifications and functionalizations.

Properties

Molecular Formula

C16H19N9O4

Molecular Weight

401.38 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C16H19N9O4/c1-24(2)8-10-12(19-23-25(10)15-14(17)21-29-22-15)16(27)20-18-7-9-5-4-6-11(28-3)13(9)26/h4-7,26H,8H2,1-3H3,(H2,17,21)(H,20,27)/b18-7+

InChI Key

ADEURSIPLMBGKA-CNHKJKLMSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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